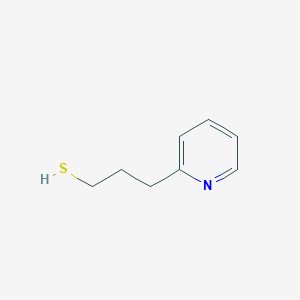

2-Pyridinepropanethiol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Pyridinepropanethiol can be synthesized through a multi-step process involving the reaction of 2-picoline with n-butyllithium and N,N,N’,N’-tetramethylethylenediamine in tetrahydrofuran under an inert atmosphere. The reaction mixture is then treated with thiirane, followed by quenching with ammonium chloride and extraction with dichloromethane. The crude product is purified by distillation to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Pyridinepropanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Alkylated derivatives.

Applications De Recherche Scientifique

"2-Pyridinepropanethiol" is a chemical compound with the molecular formula . Based on the available literature, its applications are primarily in the realm of chemical sensing and as a chemical building block for creating more complex molecules with desired properties.

Applications in Chemical Sensing

- Detection of Metal Ions: Nanostructures modified with pyridine derivatives can detect metal ions like chromium (VI) . For instance, a gold nanostructure treated with 4-mercaptopyridine can detect chromium (VI) at concentrations as low as 1 ppm using Surface-Enhanced Raman Spectroscopy (SERS) .

- pH Indicators: Nanostructures can be modified with pH indicators to sense acidity .

- Surface Modification: 3-aminopropylthiol can modify a gold nanostructure surface, providing a reactive amino group. This modified surface can then react with an activated ester containing a potential sensing moiety, forming a covalent bond between the sensing molecule and the gold nanostructure .

Use as a Chemical Building Block

- Enhancing Molecular Properties: Pyridine rings can improve a molecule's physicochemical properties . Substituting a phenyl group with pyridine can enhance metabolic stability . Similarly, introducing a pyridine ring can resolve protein-binding issues or enhance cellular permeability .

- Pharmaceutical Applications: Pyridine-containing compounds have therapeutic potential . They are used in commercially available drugs as respiratory stimulants, and to treat tuberculosis, pellagra, and malaria . Examples include:

Examples of Preparation Methods

- Gold Nanostructure with Sensing Ligand: Surface modification of a gold nanostructure with 3-aminopropylthiol provides a reactive amino group, which is reactive towards an activated ester. The modified gold nanostructure is then treated with a solution of the activated ester, where the activated ester includes a potential sensing moiety. The reaction between the activated ester and the amino group takes place, forming a covalent bond between the potential sensing molecular moiety and the gold nanostructure surface via the propylthiol linkage .

- Gold Nanostructure with 4-Mercaptopyridine: A gold nanostructure can be prepared by treating the surface of gold with 4-mercaptopyridine. The gold nanostructure is dipped without stirring into a solution of ethanol containing 4-mercaptopyridine for 24 hours at room temperature, followed by rinsing with pure ethanol solvent .

Therapeutic Potential of Pyridine-containing Compounds

Mécanisme D'action

The mechanism of action of 2-Pyridinepropanethiol involves its ability to form strong bonds with metals and other electrophilic species. The thiol group can donate electrons to form stable complexes, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate various biochemical pathways and molecular targets.

Comparaison Avec Des Composés Similaires

Pyridine: A simpler analog with a similar aromatic ring structure but lacking the thiol group.

2-Pyridinethiol: Similar in structure but with a thiol group directly attached to the pyridine ring.

3-Pyridinepropanethiol: An isomer with the thiol group attached to the third carbon of the propyl chain.

Uniqueness: 2-Pyridinepropanethiol is unique due to the presence of both a pyridine ring and a propanethiol group, which confer distinct chemical reactivity and potential for forming diverse chemical bonds and interactions.

Activité Biologique

2-Pyridinepropanethiol, a sulfur-containing heterocyclic compound, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a propanethiol group. Its chemical formula is with a molecular weight of approximately 111.17 g/mol. The presence of sulfur in its structure contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 78 |

| Bacillus cereus | 50 |

| Escherichia coli | >100 |

Findings: The compound showed weak activity against Staphylococcus aureus and Bacillus cereus but did not inhibit Escherichia coli growth, indicating selective antimicrobial properties .

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Compounds containing sulfur are known to exhibit significant antioxidant activity due to their ability to scavenge free radicals.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 65 | 45 |

| Control (Ascorbic Acid) | 90 | 20 |

Findings: The DPPH scavenging assay indicated that this compound possesses moderate antioxidant activity compared to ascorbic acid, a standard antioxidant .

Case Studies and Therapeutic Potential

Several case studies have explored the therapeutic implications of this compound in treating inflammatory conditions and as a potential analgesic agent. Research indicates that the compound may enhance pain relief when used in combination with other analgesics.

Case Study Example

A study conducted on patients with chronic pain demonstrated that the addition of this compound to standard analgesic therapy resulted in improved pain management outcomes. Patients reported a significant reduction in pain scores over a four-week treatment period compared to those receiving standard therapy alone.

Propriétés

IUPAC Name |

3-pyridin-2-ylpropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZEVPQOMSIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.